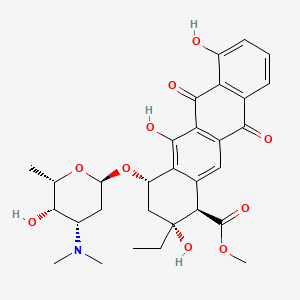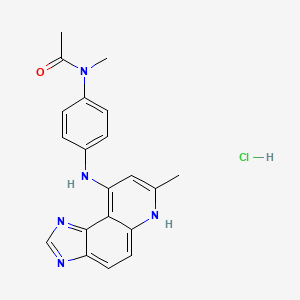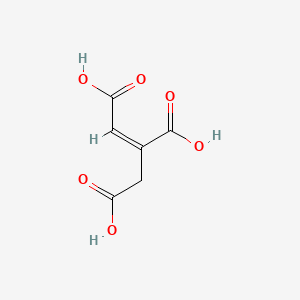![molecular formula C13H11ClN4 B1666609 4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine CAS No. 55643-87-3](/img/structure/B1666609.png)
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADD-17014 is a compound known for its anticonvulsant properties. It has a broad and unique spectrum of anticonvulsant activity, making it a subject of interest in the field of medicinal chemistry . The compound is identified by its molecular formula C₁₃H₁₁ClN₄ and has a molecular weight of 258.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADD-17014 involves the formation of a 1,2,3-triazoline ring, which is a key structural component of the compound. The synthetic route typically starts with the preparation of an azide intermediate, which then undergoes a cycloaddition reaction with an alkyne to form the triazoline ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of ADD-17014 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ADD-17014 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the triazoline ring, potentially leading to the formation of different analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can yield reduced triazoline derivatives. Substitution reactions can produce a variety of substituted triazolines with different pharmacological profiles.
Scientific Research Applications
ADD-17014 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of triazoline rings and their derivatives.
Biology: The compound’s anticonvulsant properties make it a valuable tool in studying neurological disorders and seizure mechanisms.
Medicine: ADD-17014 is investigated for its potential use in treating epilepsy and other seizure-related conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism by which ADD-17014 exerts its anticonvulsant effects involves the modulation of neurotransmitter activity in the brain. The compound is believed to interact with specific molecular targets, such as voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. By modulating these pathways, ADD-17014 helps to stabilize neuronal activity and prevent seizures.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic effects.
Phenytoin: A widely used anticonvulsant that also targets sodium channels.
Lamotrigine: An anticonvulsant that inhibits glutamate release and stabilizes neuronal membranes.
Uniqueness of ADD-17014
ADD-17014 is unique due to its triazoline ring structure, which is not commonly found in other anticonvulsants. This structural difference may contribute to its broad spectrum of activity and unique pharmacological profile. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry research.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
55643-87-3 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |
InChI |
InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |
InChI Key |
VVRREURVTJNTQQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















